![molecular formula C21H26N2O B6496014 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide CAS No. 955593-84-7](/img/structure/B6496014.png)
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of quinolines, which are known for their diverse biological activities and synthetic versatility.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the downstream consequences of these interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of a strong acid. The ethyl group is introduced through subsequent alkylation reactions, and the benzamide moiety is attached via amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and medicinal chemistry.
Biology: The biological activity of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the development of new products and technologies.
Comparison with Similar Compounds
N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide
Uniqueness: N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide stands out due to its specific structural features and potential applications. Its ethyl group and benzamide moiety contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-3-23-14-4-5-19-15-17(8-11-20(19)23)12-13-22-21(24)18-9-6-16(2)7-10-18/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRQUKGMDMRYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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